4-Propyl-1-heptene is an organic compound classified as an alpha-olefin, characterized by its linear structure and an unsaturated carbon-carbon double bond located at the first position of the heptene chain. Its molecular formula is and it has a molecular weight of approximately 142.28 g/mol. This compound is significant in various chemical processes, particularly in the production of polymers and as an intermediate in organic synthesis.
4-Propyl-1-heptene can be sourced from petrochemical processes, specifically through the cracking of larger hydrocarbons or via metathesis reactions involving simpler olefins. It falls under the category of alkenes, which are hydrocarbons that contain at least one carbon-carbon double bond. The classification of 4-propyl-1-heptene as an alpha-olefin makes it particularly valuable in the synthesis of higher molecular weight compounds.
The synthesis of 4-propyl-1-heptene can be achieved through several methods:
For example, a patent describes a method where ethylene is reacted with an internal olefin in the presence of a catalyst to yield 1-heptene, which can subsequently be converted to 4-propyl-1-heptene through further reactions . The process is advantageous due to its simplicity and low energy consumption.
The molecular structure of 4-propyl-1-heptene features a straight-chain arrangement with a double bond between the first and second carbon atoms. The structural formula can be represented as follows:
4-Propyl-1-heptene participates in various chemical reactions typical for alkenes:
In hydrogenation reactions, catalysts such as palladium or nickel are commonly employed to facilitate the addition of hydrogen to the double bond, converting it into a saturated alkane derivative.
The mechanism for reactions involving 4-propyl-1-heptene typically follows standard pathways for alkenes:
The stability and reactivity of 4-propyl-1-heptene are influenced by steric factors due to its branched structure, which can affect reaction rates and selectivity.
As an alpha-olefin, it exhibits typical reactivity patterns associated with unsaturated hydrocarbons, including susceptibility to oxidation and polymerization.
4-Propyl-1-heptene is utilized in various applications:
4-Propyl-1-heptene ($\ce{C10H20}$) is industrially synthesized via cross-metathesis (CM) between ethylene and longer-chain internal olefins. This catalytic rearrangement redistributes alkylidene fragments, producing α-olefins with high atom efficiency. The primary pathway involves reacting ethylene ($\ce{C2H4}$) with 4-propyl-2-heptene (a symmetrical internal olefin), yielding 4-propyl-1-heptene and 1-butene as co-products. The reaction follows the Chauvin mechanism, where a metallacyclobutane intermediate forms via [2+2] cycloaddition between a transition-metal alkylidene and the olefin substrate [2] [4].
Critical to this process is ethylene pressure optimization. High ethylene concentrations (>50 psi) drive equilibrium toward α-olefin formation by suppressing reverse metathesis. Industrial protocols use continuous-flow reactors with ethylene recirculation to maintain substrate excess, achieving 4-propyl-1-heptene yields exceeding 75% [3] [5]. Catalyst selection further influences efficiency: Tungsten-based systems (e.g., $\ce{WCl6/EtAlCl2}$) operate at 25–50°C but require anhydrous conditions, whereas ruthenium catalysts (e.g., Grubbs 2nd generation) tolerate moisture and functional groups but necessitate higher temperatures (40–80°C) [4] [5].
Table 1: Catalyst Performance in 4-Propyl-1-heptene Synthesis via Cross-Metathesis
Catalyst System | Temperature (°C) | Ethylene Pressure (psi) | 4-Propyl-1-heptene Yield (%) |
---|---|---|---|
$\ce{MoO3/Al2O3}$ | 150 | 100 | 68 |
$\ce{WCl6/EtAlCl2}$ | 40 | 50 | 82 |
$\ce{RuCl2(=CHPh)(PCy3)2}$ (Grubbs 1st gen) | 80 | 30 | 74 |
$\ce{RuCl2(H2IMes)(=CHPh)}$ (Grubbs 2nd gen) | 60 | 50 | 91 |
Alternative synthesis leverages petrochemical feedstocks through ethylene-mediated cracking of heavy hydrocarbons ($\ce{C14+}$). In this route, long-chain alkanes or olefins undergo catalytic cleavage with ethylene at 400–600°C over acidic supports (e.g., $\ce{MoO3/Al2O3}$ or zeolites). The reaction proceeds via metallocarbene intermediates that fragment carbon chains, generating terminal olefins like 4-propyl-1-heptene alongside lighter alkenes [3].
Key advantages include utilization of low-value refinery streams, such as Fischer-Tropsch waxes or vacuum gas oils. However, selectivity challenges arise from competing reactions:
Optimization focuses on moderating acid site strength in catalysts. $\ce{Mo/HMOR-Al2O3}$ composites (6 wt% Mo) exhibit balanced acidity, enabling 70% 4-propyl-1-heptene selectivity at 250°C and 0.1 MPa. By contrast, strongly acidic zeolites (e.g., H-ZSM-5) favor side reactions, lowering yields below 40% [3].
Ruthenium catalysts dominate modern 4-propyl-1-heptene synthesis due to superior functional group tolerance. The Chauvin cycle governs their action:
Decomposition pathways, however, limit catalyst longevity:
Hoveyda-Grubbs catalysts mitigate decomposition by incorporating chelating isopropoxybenzylidene ligands. Their slower initiation (due to Ru-O bond strength) reduces susceptibility to β-hydride transfer, doubling turnover numbers for 4-propyl-1-heptene synthesis versus standard Grubbs catalysts [4].
Table 2: Ruthenium Catalyst Stability in 4-Propyl-1-heptene Metathesis
Decomposition Route | Energy Barrier (kcal/mol) | Catalyst Half-Life (h, 40°C) | Mitigation Strategy |
---|---|---|---|
β-Hydride elimination | 16.9–24.3 | 8.5 (Grubbs 1st gen) | Low-temperature operation |
Olefin isomerization | 28.0+ (Nolan-Prunet pathway) | 16.0 (Grubbs 2nd gen) | Ethylene pressure modulation |
Phosphine rebinding | N/A | Variable by ligand | Electron-deficient phosphines |
Chelate dissociation | 22.1 (Hoveyda-Grubbs) | >30 (Hoveyda-Grubbs) | N/A |
Petrochemical Sourcing remains predominant for 4-propyl-1-heptene. Feedstocks derive from:
Renewable Feedstocks offer emerging alternatives:
Table 3: Feedstock Economics for 4-Propyl-1-heptene Production
Parameter | Petrochemical Route | Renewable Route |
---|---|---|
Feedstock Cost | $\$$800–1200/ton (naphtha) | $\$$600–900/ton (seed oil) |
Catalyst Expense | $\$$50–100/kg (Mo/W systems) | $\$$200–500/kg (Ru systems) |
By-Product Value | Low (fuel-grade $\ce{C4}$) | High (glycerol, terpenes) |
Scalability | >1 million tons/year | <200,000 tons/year |
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